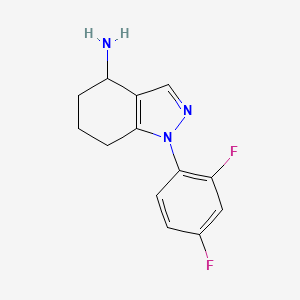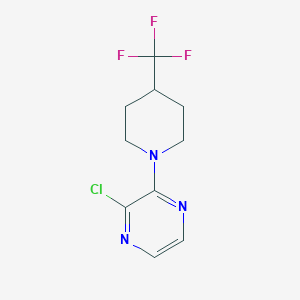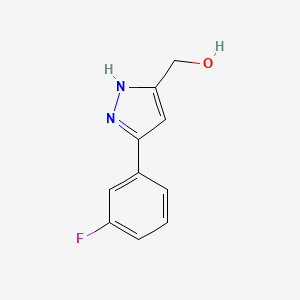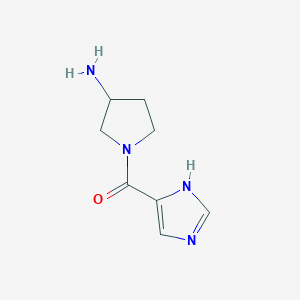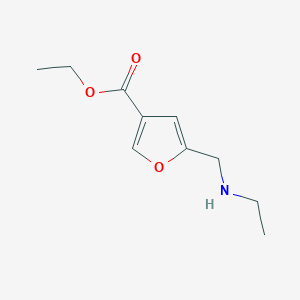
5-(乙胺基)甲基呋喃-3-羧酸乙酯
描述
Synthesis Analysis
The synthesis of furan derivatives, such as Ethyl 5-((ethylamino)methyl)furan-3-carboxylate, often involves the Paal-Knorr Furan Synthesis . This method involves the cyclization of 1,4-dicarbonyl compounds. Other methods include the use of sulfur ylides and alkynes, gold-catalyzed cyclizations of diols and triols, and the elimination pathway of β-halovinyl ketones .
Molecular Structure Analysis
The molecular structure of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is an ethylamino)methyl group and a carboxylate group.
Physical And Chemical Properties Analysis
Ethyl 5-((ethylamino)methyl)furan-3-carboxylate has a predicted density of 1.067±0.06 g/cm3 and a predicted boiling point of 276.9±30.0 °C .
科学研究应用
材料科学
在材料科学领域,该化合物可用于合成新型聚合物材料。其结构中的呋喃部分可能发生聚合反应,从而形成具有独特电学或机械性能的材料 .
分析化学
作为分析化学中的标准品,5-(乙胺基)甲基呋喃-3-羧酸乙酯 可用于校准 HPLC 或 GC-MS 等仪器,这些仪器对于识别和定量复杂混合物中的各种物质至关重要 .
化学合成
在化学合成中,它可以作为更复杂分子的构建单元。其反应位点允许进行各种化学转化,使其成为构建各种有机化合物的通用试剂 .
环境科学
5-(乙胺基)甲基呋喃-3-羧酸乙酯 有可能在环境科学中得到应用,特别是在有机污染物的研究中。其呋喃核心在结构上与某些污染物相似,因此它可用于降解研究或作为污染研究中的模型化合物 .
生物化学
在生物化学中,该化合物可用于酶抑制研究,因为它有可能与生物大分子相互作用。这可能导致对某些疾病机制或新治疗策略开发的见解 .
作用机制
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that Ethyl 5-((ethylamino)methyl)furan-3-carboxylate could potentially interact with various biological targets.
Mode of Action
The specific mode of action would depend on the compound’s structure and the target it interacts with. For instance, some indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects would depend on the compound’s targets and mode of action. As an example, some indole derivatives have shown inhibitory activity against influenza A .
生化分析
Biochemical Properties
Ethyl 5-((ethylamino)methyl)furan-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between Ethyl 5-((ethylamino)methyl)furan-3-carboxylate and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
Ethyl 5-((ethylamino)methyl)furan-3-carboxylate has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by interacting with receptors on the cell surface, leading to changes in intracellular signaling cascades. Additionally, Ethyl 5-((ethylamino)methyl)furan-3-carboxylate can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes. These changes in gene expression can result in modifications to cellular metabolism, including alterations in the production and utilization of energy .
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, Ethyl 5-((ethylamino)methyl)furan-3-carboxylate has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing the cleavage of substrate proteins. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, as the compound may influence the activity of transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate have been observed to change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Studies have shown that Ethyl 5-((ethylamino)methyl)furan-3-carboxylate is relatively stable under physiological conditions, but it can undergo hydrolysis in the presence of water, resulting in the formation of degradation products. Long-term exposure to Ethyl 5-((ethylamino)methyl)furan-3-carboxylate has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Additionally, the toxic effects of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate at high doses may be due to the accumulation of reactive intermediates formed during its metabolism.
Metabolic Pathways
Ethyl 5-((ethylamino)methyl)furan-3-carboxylate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate, leading to the formation of reactive intermediates that can further interact with other biomolecules. The compound can also influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways, resulting in changes in the levels of metabolites .
Transport and Distribution
The transport and distribution of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to specific transporters on the cell membrane. Once inside the cell, Ethyl 5-((ethylamino)methyl)furan-3-carboxylate can be distributed to different cellular compartments, where it may accumulate and exert its effects. The localization of this compound within cells can influence its activity and function .
属性
IUPAC Name |
ethyl 5-(ethylaminomethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-3-11-6-9-5-8(7-14-9)10(12)13-4-2/h5,7,11H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAKIVKBCXNDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CO1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)
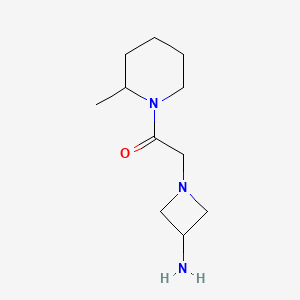
![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)


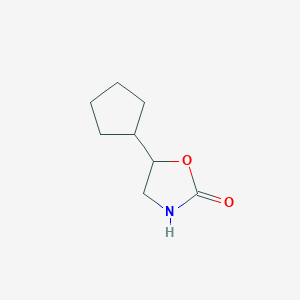

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)
